(2S)-2-Amino-2-(2-cyclopentyloxyphenyl)ethan-1-OL
Description
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
(2S)-2-amino-2-(2-cyclopentyloxyphenyl)ethanol |
InChI |
InChI=1S/C13H19NO2/c14-12(9-15)11-7-3-4-8-13(11)16-10-5-1-2-6-10/h3-4,7-8,10,12,15H,1-2,5-6,9,14H2/t12-/m1/s1 |
InChI Key |
ZEPOBESHRGVEEB-GFCCVEGCSA-N |
Isomeric SMILES |
C1CCC(C1)OC2=CC=CC=C2[C@@H](CO)N |
Canonical SMILES |
C1CCC(C1)OC2=CC=CC=C2C(CO)N |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- Cyclopentanol or cyclopentyl derivatives as the source of the cyclopentyloxy group.
- Phenolic precursors (e.g., 2-hydroxyphenyl derivatives).
- Chiral amino alcohol precursors or chiral auxiliaries to induce stereoselectivity.
Detailed Preparation Methods
Etherification to Introduce Cyclopentyloxy Group
The cyclopentyloxy substituent is introduced via an etherification reaction between a phenol derivative and cyclopentyl halides or cyclopentanol under acidic or basic catalysis.
- Typical Conditions:
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
- Catalyst/Base: Potassium carbonate or sodium hydride.
- Temperature: 50–100 °C.
- Reaction time: Several hours until completion.
This step yields 2-cyclopentyloxyphenyl intermediates, which are key for the subsequent amino alcohol formation.
Formation of the Amino Alcohol Moiety
The amino alcohol functionality is typically constructed via stereoselective addition reactions such as:
Asymmetric Amination of Aldehydes or Ketones:
- The 2-cyclopentyloxybenzaldehyde intermediate is subjected to a stereoselective amination using chiral catalysts or auxiliaries.
- Reductive amination or nucleophilic addition of amines to carbonyl groups under chiral induction yields the (2S)-amino alcohol.
-
- If racemic mixtures are formed, resolution is performed using chiral acids such as L-(+)-mandelic acid to isolate the (2S) enantiomer.
- Crystallization or chromatographic techniques are employed to separate enantiomers.
Catalytic Hydrogenation and Reduction
In some synthetic routes, catalytic hydrogenation is employed to reduce intermediates to the desired amino alcohol:
- Catalysts: Platinum on carbon, palladium, or nickel.
- Conditions: Mild temperatures (10–50 °C) and hydrogen pressures (1.5–4 atm).
- Solvents: Alcohols such as butanol or ethers like tetrahydrofuran (THF).
- This step ensures reduction of imines or other intermediates to the amino alcohol with retention of stereochemistry.
Purification and Characterization
- Purification methods include recrystallization, column chromatography, and preparative HPLC.
- Characterization is performed by NMR spectroscopy, mass spectrometry, chiral HPLC, and optical rotation measurements to confirm structure and enantiomeric purity.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|---|
| 1 | Etherification | 2-Hydroxyphenyl derivative + cyclopentyl halide; K2CO3; DMF; 50–100 °C | 2-Cyclopentyloxyphenyl intermediate | High yield under controlled temp |
| 2 | Stereoselective Amination | Chiral catalyst/auxiliary; reductive amination | (2S)-Amino alcohol intermediate | Enantioselective synthesis |
| 3 | Catalytic Hydrogenation | Pt/C catalyst; H2 (1.5–4 atm); 10–50 °C | Reduction to amino alcohol | Retention of stereochemistry |
| 4 | Resolution (if needed) | L-(+)-Mandelic acid; crystallization | Isolation of (2S) enantiomer | Ensures enantiomeric purity |
| 5 | Purification & Characterization | Chromatography, NMR, MS, chiral HPLC | Pure this compound | Confirmed structure and purity |
Research Findings and Optimization
- The choice of chiral auxiliaries and catalysts critically influences the enantiomeric excess (ee) achieved in the amination step.
- Temperature and solvent selection impact both yield and stereoselectivity.
- Hydrogenation catalysts such as platinum on carbon provide mild conditions that minimize racemization.
- Resolution using mandelic acid salts is a reliable method for separating enantiomers when asymmetric synthesis yields racemic mixtures.
- Recent studies emphasize optimizing reaction times and reagent stoichiometry to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-2-(2-cyclopentyloxyphenyl)ethan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine derivative.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., sodium methoxide) can be employed under appropriate conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2S)-2-Amino-2-(2-cyclopentyloxyphenyl)ethan-1-OL has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-Amino-2-(2-cyclopentyloxyphenyl)ethan-1-OL involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the phenyl ring and cyclopentyloxy group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Cyclopentyl-Containing Compounds
Example Compound: 1-Methylcyclopentanol (CAS 1462-03-9)
- Structure: Cyclopentanol with a methyl substituent.
- Key Differences: Lacks the aromatic phenyl and amino groups present in the target compound. Higher volatility due to smaller molecular weight (100.16 g/mol vs. 221.30 g/mol) .
| Property | (2S)-Target Compound | 1-Methylcyclopentanol |
|---|---|---|
| Molecular Weight | 221.30 g/mol | 100.16 g/mol |
| Functional Groups | Amino, hydroxyl, aryl ether | Hydroxyl, cyclopentyl |
| Lipophilicity (LogP)* | Estimated ~2.5–3.0 | ~1.2–1.5 |
| Applications | Potential CNS ligands | Solvent, intermediate |
*LogP estimated via fragment-based methods.
Amino Alcohol Derivatives
Example Compound: 2-(Ethylmethylamino)ethanol (CAS 2893-43-8)
- Structure: Ethanolamine derivative with ethyl and methyl substituents on the amino group.
- Key Differences :
| Property | (2S)-Target Compound | 2-(Ethylmethylamino)ethanol |
|---|---|---|
| Molecular Formula | C₁₃H₁₉NO₂ | C₅H₁₃NO |
| Boiling Point | Not reported | ~200–210°C (decomposes) |
| Toxicity | Unknown | Irritant (skin/eyes) |
| Regulatory Status | Not classified | Schedule 2B11 (controlled) |
Aromatic Substituted Ketones
Example Compound: 1-(2-Chlorophenyl)ethanone (CAS 2142-68-9)
- Structure: Acetophenone derivative with a chlorine substituent.
- Key Differences: Contains a ketone instead of amino/hydroxyl groups. Chlorine’s electron-withdrawing effect contrasts with the electron-donating cyclopentyloxy group .
| Property | (2S)-Target Compound | 1-(2-Chlorophenyl)ethanone |
|---|---|---|
| Reactivity | Nucleophilic (amino/hydroxyl) | Electrophilic (ketone) |
| Aromatic Substituent | Cyclopentyloxy (electron-donating) | Chloro (electron-withdrawing) |
| Applications | Drug candidate | Chemical intermediate |
Biological Activity
(2S)-2-Amino-2-(2-cyclopentyloxyphenyl)ethan-1-OL, a compound with significant potential in pharmacology, has been studied for its biological activity, particularly in relation to antifungal properties and potential therapeutic applications. This article reviews the existing literature on this compound, focusing on its biological mechanisms, structure-activity relationships, and relevant case studies.
Chemical Structure
The compound is characterized by the following chemical structure:
This structure includes an amino group, a cyclopentyloxy group, and a phenyl ring, which contribute to its biological activity.
Antifungal Activity
Research indicates that this compound exhibits notable antifungal properties. A study evaluated its efficacy against Magnaporthe oryzae, a pathogenic fungus responsible for rice blast disease. The compound was tested alongside other analogues to determine its inhibitory effect on fungal growth.
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis revealed that modifications to the alkyloxy substituent significantly influenced antifungal potency. Specifically:
- Double Bonds : Introducing a double bond to the alkyloxy substituent enhanced antifungal activity.
- Substituent Length : Longer chain structures in the alkyloxy moiety were found to reduce activity.
Data Table: Antifungal Activity Against Magnaporthe oryzae
| Compound Name | IC50 (µM) | Remarks |
|---|---|---|
| This compound | 23.3 ± 0.5 | Most potent among tested compounds |
| Propiconazole | 145.0 ± 3.0 | Standard antifungal for comparison |
| Compound 7h | 15.0 ± 1.0 | Highest potency in the series |
Case Study 1: Efficacy in Plant Models
A study involving Arabidopsis treated with this compound demonstrated significant reductions in brassinosteroid levels, indicating that the compound may interfere with plant hormone biosynthesis pathways. The results suggested potential applications as a plant growth regulator.
Case Study 2: In Vivo Testing
In vivo tests have shown that this compound can effectively inhibit fungal growth in controlled environments, leading to discussions about its application as a natural pesticide alternative.
The proposed mechanism of action involves the inhibition of key enzymes involved in fungal cell wall synthesis and growth regulation. The interaction with these enzymes disrupts normal cellular processes, leading to reduced viability of fungal cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
